molecular formula C11H18O2 B13270456 Methyl 2-(2,4,4-trimethylcyclopentylidene)acetate

Methyl 2-(2,4,4-trimethylcyclopentylidene)acetate

Cat. No.: B13270456
M. Wt: 182.26 g/mol
InChI Key: NSURBKXXDPLPBJ-UITAMQMPSA-N
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Description

Methyl 2-(2,4,4-trimethylcyclopentylidene)acetate is an organic compound with the molecular formula C11H18O2 It is a derivative of cyclopentane, characterized by the presence of a methyl ester group and a trimethylcyclopentylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,4,4-trimethylcyclopentylidene)acetate typically involves the esterification of 2-(2,4,4-trimethylcyclopentylidene)acetic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4,4-trimethylcyclopentylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-(2,4,4-trimethylcyclopentylidene)acetic acid.

    Reduction: Formation of 2-(2,4,4-trimethylcyclopentylidene)ethanol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Methyl 2-(2,4,4-trimethylcyclopentylidene)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(2,4,4-trimethylcyclopentylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2,3,4,4-tetramethylcyclopentylidene)acetate: A structurally similar compound with slight variations in the cyclopentylidene moiety.

    Ethyl 2-(2,4,4-trimethylcyclopentylidene)acetate: An ethyl ester analog of Methyl 2-(2,4,4-trimethylcyclopentylidene)acetate.

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its trimethylcyclopentylidene moiety provides steric hindrance and influences its reactivity and interactions with other molecules.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

methyl (2Z)-2-(2,4,4-trimethylcyclopentylidene)acetate

InChI

InChI=1S/C11H18O2/c1-8-6-11(2,3)7-9(8)5-10(12)13-4/h5,8H,6-7H2,1-4H3/b9-5-

InChI Key

NSURBKXXDPLPBJ-UITAMQMPSA-N

Isomeric SMILES

CC\1CC(C/C1=C/C(=O)OC)(C)C

Canonical SMILES

CC1CC(CC1=CC(=O)OC)(C)C

Origin of Product

United States

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